N'-[({1-[(4-methylphenyl)sulfonyl]-5-oxopyrrolidin-2-yl}carbonyl)oxy]-3-nitrobenzenecarboximidamide
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Overview
Description
N’-[({1-[(4-methylphenyl)sulfonyl]-5-oxopyrrolidin-2-yl}carbonyl)oxy]-3-nitrobenzenecarboximidamide is a complex organic compound characterized by its unique structure, which includes a pyrrolidine ring, a sulfonyl group, and a nitrobenzene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced techniques such as microwave-assisted synthesis and continuous flow reactors to enhance reaction rates and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
N’-[({1-[(4-methylphenyl)sulfonyl]-5-oxopyrrolidin-2-yl}carbonyl)oxy]-3-nitrobenzenecarboximidamide undergoes various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The nitro group can be reduced to an amine under hydrogenation conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrobenzene moiety.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, palladium on carbon for reduction, and various nucleophiles for substitution reactions. Typical conditions involve moderate temperatures and the use of solvents such as dichloromethane or ethanol .
Major Products
Major products formed from these reactions include sulfone derivatives, amine derivatives, and substituted nitrobenzene compounds .
Scientific Research Applications
N’-[({1-[(4-methylphenyl)sulfonyl]-5-oxopyrrolidin-2-yl}carbonyl)oxy]-3-nitrobenzenecarboximidamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N’-[({1-[(4-methylphenyl)sulfonyl]-5-oxopyrrolidin-2-yl}carbonyl)oxy]-3-nitrobenzenecarboximidamide exerts its effects involves interactions with specific molecular targets. The sulfonyl group is known to interact with various enzymes, potentially inhibiting their activity. The nitro group can undergo reduction to form reactive intermediates that may interact with cellular components, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- N-[(4-methylphenyl)sulfonyl]methanesulfonamide
- 3’-Demethyl-3’-N-[(4-methylphenyl)sulfonyl]azithromycin
- 4-(pyrrolidin-1-yl)benzonitrile derivatives .
Uniqueness
N’-[({1-[(4-methylphenyl)sulfonyl]-5-oxopyrrolidin-2-yl}carbonyl)oxy]-3-nitrobenzenecarboximidamide is unique due to its combination of a pyrrolidine ring, a sulfonyl group, and a nitrobenzene moiety, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
[(Z)-[amino-(3-nitrophenyl)methylidene]amino] 1-(4-methylphenyl)sulfonyl-5-oxopyrrolidine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O7S/c1-12-5-7-15(8-6-12)31(28,29)22-16(9-10-17(22)24)19(25)30-21-18(20)13-3-2-4-14(11-13)23(26)27/h2-8,11,16H,9-10H2,1H3,(H2,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULIRXRJQTHDGND-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C(CCC2=O)C(=O)ON=C(C3=CC(=CC=C3)[N+](=O)[O-])N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C(CCC2=O)C(=O)O/N=C(/C3=CC(=CC=C3)[N+](=O)[O-])\N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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